REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10])([CH3:5])([CH3:4])[CH3:3].[CH2:12]([N:14](CC)CC)C.[O:19]1CCC[CH2:20]1>C(OCC)=O>[N+:14]([CH:8]([CH3:9])[C:7]([O:6][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:11])#[C-:12].[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH:10][CH:20]=[O:19])([CH3:5])([CH3:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(CCN)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(CCN)=O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
An hour later, the mixture was filtered over silica gel
|
Type
|
WASH
|
Details
|
The silica gel was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](#[C-])C(C(=O)OC(C)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CCNC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11 mmol | |
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |